Indometacin-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H16ClNO4 |

|---|---|

Molecular Weight |

364.8 g/mol |

IUPAC Name |

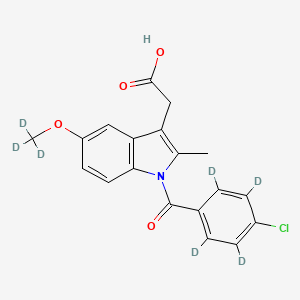

2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-2-methyl-5-(trideuteriomethoxy)indol-3-yl]acetic acid |

InChI |

InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23)/i2D3,3D,4D,5D,6D |

InChI Key |

CGIGDMFJXJATDK-VVMRUBJMSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC([2H])([2H])[2H])CC(=O)O)C)[2H])[2H])Cl)[2H] |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Indometacin-d7: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of Indometacin-d7. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and analysis, and a visualization of its mechanism of action.

Core Physical and Chemical Properties

This compound is the deuterated form of Indometacin, a potent nonsteroidal anti-inflammatory drug (NSAID). The primary difference between this compound and its parent compound is the substitution of seven hydrogen atoms with deuterium. This isotopic labeling is particularly useful in pharmacokinetic studies and as an internal standard for quantitative analysis. The fundamental physical and chemical properties are largely comparable to those of unlabeled Indometacin.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₉H₉D₇ClNO₄ | N/A |

| Molecular Weight | 364.83 g/mol | N/A |

| Appearance | White to light yellow or light orange powder/crystals | [1] |

| Melting Point | Polymorph 1: ~155 °C; Polymorph 2: ~162 °C | [2] |

| pKa | 4.5 | N/A |

| UV λmax (in Ethanol) | 265 nm and 319 nm | N/A |

Solubility

| Solvent | Solubility | Reference |

| Water (25 °C) | 0.937 mg/L | [2] |

| Ethanol | Soluble | [2] |

| Methanol | Soluble | N/A |

| Acetone | Soluble | [2] |

| Ether | Soluble | |

| Chloroform | 1 g in ~30 mL | |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (with sonication) |

Experimental Protocols

Synthesis of this compound

A general method for the deuteration of indole compounds, including Indometacin, involves an acid-catalyzed hydrogen-deuterium exchange. The following protocol is a representative synthesis:

Materials:

-

Indometacin

-

Deuterated sulfuric acid (D₂SO₄, 20 wt% in CD₃OD)

-

Deuterated methanol (CD₃OD)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve Indometacin in deuterated methanol (CD₃OD) in a round-bottom flask.

-

Add the 20 wt% solution of deuterated sulfuric acid (D₂SO₄) in CD₃OD to the flask.

-

Heat the reaction mixture at 60-90 °C with stirring. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the signals corresponding to the protons being exchanged.

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Quench the reaction by carefully adding a saturated solution of sodium bicarbonate in D₂O.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the quantitative analysis of this compound in various matrices.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Cogent Bidentate C18, 2.2 µm, 120 Å, 2.1 x 50 mm.

-

Mobile Phase:

-

A: 0.1% Formic Acid in DI Water (v/v)

-

B: 0.1% Formic Acid in Acetonitrile (v/v)

-

-

Gradient:

-

0-1 min: 10% B

-

1-9 min: 10% to 70% B

-

9-10 min: 70% B

-

10-11 min: 70% to 10% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 1 µL

-

Detection: UV at 240 nm

Sample Preparation:

-

Accurately weigh a suitable amount of this compound and dissolve it in the mobile phase to prepare a stock solution.

-

Prepare working standards by serial dilution of the stock solution.

-

For formulated products, extract the active ingredient using a suitable solvent and dilute to fall within the calibration curve range.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of this compound, particularly in biological samples.

Instrumentation and Conditions:

-

GC-MS System: A standard GC-MS instrument.

-

Extraction:

-

Extract the sample (e.g., serum or plasma) with methylene chloride in the presence of a phosphate buffer (pH 6).

-

Separate the organic layer and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Derivatize the dried extract with Bis-(Trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

-

-

GC Conditions:

-

Column: A suitable capillary column for drug analysis (e.g., a phenyl-methyl siloxane phase).

-

Oven Program: An appropriate temperature program to achieve separation. For example, an initial temperature of 85°C held for 1 minute, followed by a ramp of 15°C/min to 320°C.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.

-

Mechanism of Action and Signaling Pathway

Indometacin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

The inhibition of COX enzymes by this compound leads to a reduction in the production of prostaglandins, thereby alleviating the symptoms of inflammation.

Experimental Workflow

The general workflow for the analysis of this compound in a biological matrix involves several key steps, from sample collection to data analysis.

Caption: General workflow for this compound analysis in biological samples.

References

Technical Guide: Synthesis and Purification of Deuterated Indometacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a method for the synthesis and purification of deuterated Indometacin. The procedures outlined are based on established chemical principles and recently published methodologies for the deuteration of indole-containing compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of deuterated pharmaceuticals and internal standards for analytical applications.

Introduction

Indometacin is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[1] Deuterated analogs of pharmaceutical compounds, such as Indometacin-d7, are of significant interest in drug development. The substitution of hydrogen with deuterium can alter the pharmacokinetic profile of a drug, potentially leading to improved metabolic stability.[2] Furthermore, deuterated compounds serve as invaluable internal standards for mass spectrometry-based quantitative analyses due to their similar chemical properties and distinct mass.[3]

This guide details a two-stage synthesis approach for a deuterated Indometacin analog, focusing on the deuteration of the indole ring, followed by purification of the intermediate and final compound.

Synthesis of Deuterated Indometacin

The synthesis of deuterated Indometacin can be achieved through a two-step process:

-

Deuteration of the Indole Moiety: An acid-catalyzed hydrogen-deuterium exchange on the indole ring of an Indometacin precursor.

-

Hydrolysis: Conversion of the ester precursor to the final carboxylic acid form of deuterated Indometacin.

Experimental Protocol: Deuteration of Indometacin Methyl Ester

This protocol is adapted from a method for the deuteration of 3-substituted indole compounds.[4][5]

Materials:

-

Indometacin methyl ester

-

Deuterated methanol (CD3OD)

-

Deuterated sulfuric acid (D2SO4, 96-98% in D2O)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Diethyl ether (Et2O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Prepare a 20 wt % solution of D2SO4 in CD3OD.

-

Dissolve Indometacin methyl ester in the 20 wt % D2SO4 in CD3OD solution to a concentration of 0.1 M.

-

Stir the reaction mixture at room temperature. The reaction can be monitored by 1H NMR spectroscopy to observe the disappearance of proton signals on the indole ring.

-

Upon completion of the reaction, carefully pour the reaction mixture into a saturated aqueous NaHCO3 solution to neutralize the acid.

-

Extract the aqueous mixture with diethyl ether (3 x 10 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous Na2SO4.

-

Concentrate the solution under reduced pressure to yield the deuterated Indometacin methyl ester.

Experimental Protocol: Hydrolysis to Deuterated Indometacin

This is a standard saponification reaction to convert the methyl ester to the carboxylic acid.

Materials:

-

Deuterated Indometacin methyl ester

-

Methanol (MeOH)

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Deionized water

Procedure:

-

Dissolve the deuterated Indometacin methyl ester in methanol.

-

Add 1 M NaOH solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add deionized water to the residue and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl to precipitate the deuterated Indometacin.

-

Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.

Purification of Deuterated Indometacin

Purification of the final deuterated Indometacin product is crucial to ensure high purity for its intended application. Recrystallization is a common and effective method for purifying solid organic compounds.

Experimental Protocol: Recrystallization

Materials:

-

Crude deuterated Indometacin

-

Acetone

-

Deionized water

-

Activated carbon

Procedure:

-

In a flask, mix the crude deuterated Indometacin with a mixed solvent of acetone and water. The ratio of acetone to water can be optimized, with a common starting point being a 1:1 to 5:1 volume ratio.

-

Heat the mixture with stirring until the solid is completely dissolved.

-

Add a small amount of activated carbon to decolorize the solution and heat for a short period.

-

Hot-filter the solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the crystals by filtration and wash with a small amount of the cold solvent mixture.

-

Dry the purified crystals under vacuum.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the deuterated Indometacin intermediate.

| Parameter | Value | Reference |

| Yield of Deuterated Intermediate | 91% | |

| Deuterium Incorporation | >95% (average at C2, C4-7 of indole ring) | |

| ¹H NMR (600 MHz, CD₃OD) | δ 7.11 (s, 0.03H), 6.92 (s, 0.03H), 6.67 (s, 0.03H), 3.79 (s, 3H), 3.65 (s, 2H), 2.31 (m, 0.1H) | |

| ¹³C NMR (100 MHz, CD₃OD) | δ 174.9, 155.0, 135.0, 132.1, 130.1, 111.6 (t, J = 24.5 Hz), 110.9 (t, J = 24.5 Hz), 104.4, 100.9 (t, J = 24.0 Hz), 56.3, 51.6 (quint, J = 22.3 Hz), 30.9 |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of deuterated Indometacin.

Purification Workflow

Caption: General workflow for the purification of deuterated Indometacin.

References

- 1. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis method of indometacin and analogues thereof - Eureka | Patsnap [eureka.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Suppliers of Indometacin-d7 for Research Professionals

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of Indometacin-d7, a deuterated internal standard crucial for accurate quantification in bioanalytical studies. This document is intended for researchers, scientists, and drug development professionals who require high-purity, reliable sources of this compound for their work. We present a comparative analysis of suppliers, detailed technical specifications, and an exemplary experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS).

Introduction to Indometacin and the Role of Deuterated Standards

Indometacin is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1] In research and clinical settings, accurate measurement of indometacin levels in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS.[2][3] Deuterated standards exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, allowing them to co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This co-behavior effectively corrects for variability in sample preparation and instrument response, leading to highly accurate and precise quantification.

Commercial Suppliers of this compound

A number of reputable chemical suppliers offer this compound for research purposes. The following table summarizes the key quantitative data for the products available from prominent vendors. It is important for researchers to consider not only the chemical purity but also the isotopic enrichment of the deuterated standard, as this can impact the accuracy of mass spectrometry-based assays.

| Supplier | Catalog Number | Molecular Formula | Purity/Isotopic Enrichment | Available Sizes |

| MedChemExpress | HY-14397S2 | C₁₉H₉D₇ClNO₄ | Not explicitly stated | 1 mg, 5 mg, 10 mg |

| Cayman Chemical | Not available for d7; d4 version available (Catalog #: 16353) | C₁₉H₁₂D₄ClNO₄ | ≥98% (Indomethacin-d4) | 1 mg, 5 mg, 10 mg |

| Toronto Research Chemicals (TRC) | I515502 | C₁₉H₉D₇ClNO₄ | Not explicitly stated | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| Santa Cruz Biotechnology (SCBT) | Not available for d7; d4 version available (Catalog #: sc-212392) | C₁₉H₁₂D₄ClNO₄ | Not explicitly stated | 1 mg, 5 mg |

| LGC Standards | TRC-I515502 | C₁₉H₉D₇ClNO₄ | Not explicitly stated | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| Alsachim (Shimadzu) | On request | C₁₉H₉D₇ClNO₄ | Custom synthesis | Custom |

| Hexonsynth | HXO-03251 | C₁₉H₉D₇ClNO₄ | Not explicitly stated | Inquire for sizes |

Note: Data is subject to change. Researchers should always consult the supplier's website and Certificate of Analysis for the most up-to-date information.

Indometacin's Mechanism of Action: A Signaling Pathway

Indometacin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain signaling. The following diagram illustrates this pathway.

Experimental Protocol: Quantification of Indometacin in Plasma using LC-MS with a Deuterated Internal Standard

This section provides a detailed methodology for the quantitative analysis of indometacin in a biological matrix, such as plasma, using this compound as an internal standard. This protocol is adapted from established bioanalytical methods.[2][3]

Materials and Reagents

-

Indometacin analytical standard

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (or other relevant biological matrix)

-

Microcentrifuge tubes

-

Pipettes and tips

Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Indometacin and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Serially dilute the Indometacin primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples, to which 10 µL of 50:50 acetonitrile:water is added).

-

Add 150 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex each tube for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation of indometacin and the internal standard from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), positive mode.

-

MRM Transitions:

-

Indometacin: Precursor ion > Product ion (e.g., m/z 358.1 > 139.1)

-

This compound: Precursor ion > Product ion (e.g., m/z 365.1 > 146.1)

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Indometacin to this compound against the concentration of the calibration standards.

-

Determine the concentration of Indometacin in the plasma samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the experimental workflow:

Conclusion

The selection of a high-quality deuterated internal standard is paramount for the generation of reliable and reproducible data in bioanalytical research. This guide provides a starting point for researchers to identify and select a suitable commercial source of this compound. It is strongly recommended to obtain and review the Certificate of Analysis from any potential supplier to ensure the product meets the specific requirements of the intended application. The provided experimental protocol offers a robust framework for the use of this compound in quantitative LC-MS analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Deuterium Labeling in Indometacin-d7

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the deuterium labeling positions in Indometacin-d7, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Indometacin. This guide is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.

Introduction to Indometacin and Deuterium Labeling

Indometacin is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[1][2][3] By blocking these enzymes, Indometacin exerts its anti-inflammatory, analgesic, and antipyretic effects. Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research. They are commonly used as internal standards in pharmacokinetic and metabolic studies due to their similar chemical properties to the parent drug but distinct mass, allowing for accurate quantification by mass spectrometry.[1]

Deuterium Labeling Position in this compound

The chemical formula for this compound is C19H9D7ClNO4.[1] The seven deuterium atoms are strategically incorporated into the molecule, primarily on the aromatic ring of the p-chlorobenzoyl group and the methoxy group.

Based on available data, the specific positions of the seven deuterium atoms in this compound are as follows:

-

Four deuterium atoms replace the four hydrogen atoms on the phenyl ring of the p-chlorobenzoyl group .

-

Three deuterium atoms replace the three hydrogen atoms of the 5-methoxy group .

This specific labeling pattern is crucial for its use as an internal standard, as it provides a significant mass shift without altering the core pharmacophore of the molecule.

Quantitative Data

The following table summarizes the key quantitative data for a typical batch of this compound. This information is essential for researchers to ensure the quality and suitability of the labeled compound for their specific applications.

| Parameter | Value | Reference |

| Chemical Formula | C19H9D7ClNO4 | |

| Molecular Weight | 364.83 g/mol | |

| Isotopic Purity | ≥98% | Vendor Data |

| Chemical Purity | ≥98% | Vendor Data |

| Deuterium Incorporation | ≥99% | Vendor Data |

Experimental Protocol: Synthesis of this compound

While a detailed, step-by-step synthesis protocol for commercially available this compound is often proprietary, a general synthetic strategy can be inferred from the known synthesis of Indomethacin and general deuteration techniques. The synthesis of Indomethacin typically involves the Fischer indole synthesis. To produce this compound, deuterated starting materials would be incorporated.

A plausible synthetic approach would involve:

-

Synthesis of p-chlorobenzoyl chloride-d4: The p-chlorobenzoyl moiety is a key component. A deuterated version of this starting material, where the four hydrogens on the phenyl ring are replaced with deuterium, would be synthesized first.

-

Synthesis of 5-methoxy-d3-2-methyl-1H-indole-3-acetic acid: The indole core of Indomethacin would be synthesized using a starting material containing a deuterated methoxy group.

-

Coupling Reaction: The deuterated p-chlorobenzoyl chloride would then be coupled with the deuterated indole derivative to form the final this compound molecule.

The following diagram illustrates a generalized workflow for the synthesis:

References

Indometacin-d7: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Indometacin-d7, a deuterated analog of the potent non-steroidal anti-inflammatory drug (NSAID) Indometacin. This document details its chemical properties, mechanism of action, and relevant experimental protocols, presenting data in a clear and accessible format.

Core Compound Properties

This compound is a stable isotope-labeled version of Indometacin, where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by mass spectrometry.[1]

| Property | Value | Reference |

| CAS Number | 53-86-1 (for unlabeled Indometacin) | [2][3][4][5] |

| Molecular Formula | C19H9D7ClNO4 | |

| Molecular Weight | 364.83 g/mol |

Note: A specific CAS number for this compound is not consistently reported; it is often referenced by the CAS number of the parent compound, Indometacin.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for Indometacin, and by extension this compound, is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX-1 and COX-2, Indometacin effectively reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

Indomethacin has shown greater selectivity for COX-1 over COX-2, which can contribute to a higher incidence of gastric adverse effects compared to more selective COX-2 inhibitors. The IC50 values for Indomethacin are approximately 18 nM for COX-1 and 26 nM for COX-2.

Figure 1: Indometacin's inhibition of COX-1 and COX-2 pathways.

Beyond COX Inhibition: Other Signaling Pathways

Recent research has revealed that Indometacin's effects extend beyond COX inhibition, implicating other signaling pathways in its therapeutic and adverse effects.

PKCζ–p38–DRP1 Pathway in Cancer Cells

In gastric cancer cells, Indometacin has been shown to activate the PKCζ–p38–DRP1 pathway. This activation leads to mitochondrial hyper-fission and subsequent apoptosis (programmed cell death), highlighting a potential mechanism for its anticancer activity.

Figure 2: Indometacin-induced apoptotic pathway in cancer cells.

Calcium Mobilization and Cancer Cell Migration

Indometacin can also inhibit cancer cell migration by attenuating cellular calcium mobilization. Specifically, it has been observed to suppress the influx of calcium ions (Ca2+) mediated by the epidermal growth factor (EGF), a key process in cell motility.

Experimental Protocols

Indometacin is widely used in various experimental models to study inflammation, pain, and cancer.

In Vivo Models of Inflammation

A common method to induce acute inflammation in animal models is the injection of carrageenan into the paw of a rat. The anti-inflammatory effect of Indometacin can then be assessed by measuring the reduction in paw edema. For sub-chronic inflammation and arthritis models, Complete Freund's Adjuvant (CFA) can be used.

Carrageenan-Induced Paw Edema Protocol Outline:

-

Anesthetize rats (e.g., with oxygen and isoflurane).

-

Inject a solution of carrageenan (e.g., 300 µg in saline) into the right hind paw.

-

Inject saline into the contralateral paw as a control.

-

Administer Indometacin or the vehicle control (often intraperitoneally).

-

Measure paw volume at various time points using a plethysmometer.

-

Calculate the percentage of edema inhibition.

In Vitro Cancer Cell Migration Assay (Wound-Healing Assay)

This assay is used to study the effect of Indometacin on the migration of cancer cells.

Wound-Healing Assay Protocol Outline:

-

Plate cancer cells (e.g., HT29 or A431) in a culture dish with an insert to create a cell-free gap ("wound").

-

After cell attachment, remove the insert.

-

Treat the cells with Indometacin at various concentrations, with or without a stimulant like EGF.

-

Image the "wound" at the beginning of the experiment and at subsequent time points (e.g., 24 or 48 hours).

-

Measure the rate of wound closure to determine the effect on cell migration.

Figure 3: Workflow for a wound-healing cell migration assay.

Conclusion

This compound serves as an essential tool for researchers in drug metabolism and pharmacokinetics. The well-established mechanisms of its non-deuterated counterpart, Indometacin, particularly its role as a potent COX inhibitor, continue to be a cornerstone of inflammation research. Furthermore, emerging evidence of its activity in other signaling pathways, such as those involved in cancer cell apoptosis and migration, opens new avenues for therapeutic investigation. The experimental protocols outlined in this guide provide a foundation for further exploration of the multifaceted biological effects of this compound.

References

Navigating the Nuances of Deuteration: An In-depth Technical Guide to the Isotopic Purity of Commercially Available Indometacin-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of commercially available Indometacin-d7, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. Understanding the isotopic purity of deuterated compounds is critical for their application in various research and development fields, including pharmacokinetic studies, metabolic profiling, and as internal standards in quantitative bioanalysis. This document delves into the methodologies used to assess isotopic purity, presents representative data, and outlines the mechanism of action of Indomethacin.

Introduction to Isotopic Purity

Deuterium-labeled compounds, such as this compound, are synthesized by replacing one or more hydrogen atoms with their heavier isotope, deuterium. The isotopic purity of such a compound refers to the extent to which the intended hydrogen atoms have been replaced by deuterium. It is a critical quality attribute that can significantly impact the accuracy and reliability of experimental results.

Several key terms are used to describe isotopic purity:

-

Isotopic Enrichment: The percentage of a specific isotope (e.g., deuterium) at a particular atomic position in a molecule.

-

Species Abundance: The percentage of molecules in a sample that have a specific isotopic composition.

-

Isotopologues: Molecules that have the same chemical formula and structure but differ in their isotopic composition.

For a compound like this compound, the ideal scenario is to have 100% isotopic enrichment at all seven designated positions. However, due to the complexities of chemical synthesis, the final product is typically a mixture of isotopologues with varying numbers of deuterium atoms (d0 to d7).

Quantitative Analysis of Isotopic Purity

The determination of isotopic purity is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a cornerstone for assessing isotopic purity. By precisely measuring the mass-to-charge ratio (m/z) of the ions, HRMS can distinguish between different isotopologues.

Table 1: Representative Isotopic Distribution of a Hypothetical Batch of this compound

| Isotopologue | Mass (Da) | Relative Abundance (%) |

| d0 (Unlabeled) | 357.0768 | 0.1 |

| d1 | 358.0831 | 0.3 |

| d2 | 359.0894 | 0.8 |

| d3 | 360.0957 | 2.0 |

| d4 | 361.1020 | 5.5 |

| d5 | 362.1083 | 15.3 |

| d6 | 363.1146 | 30.0 |

| d7 (Fully Labeled) | 364.1209 | 46.0 |

Note: This data is illustrative and represents a hypothetical batch of this compound with a high degree of deuteration. Actual values may vary between commercial suppliers and batches. A Certificate of Analysis should be consulted for specific quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) spectroscopy, particularly ¹H NMR, is another essential tool for determining isotopic purity. By comparing the integral of a proton signal in the deuterated compound to that of a known internal standard, the degree of deuteration at specific sites can be calculated.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining accurate and reproducible isotopic purity data.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol outlines a general procedure for the analysis of this compound isotopic purity using LC-MS.

Objective: To determine the relative abundance of this compound isotopologues.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system

-

C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase to a final concentration of 1 µg/mL.

-

-

LC Parameters:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

-

-

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full scan

-

Mass Range: m/z 350-375

-

Resolution: > 60,000

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the d0 to d7 isotopologues of Indomethacin.

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue as a percentage of the total integrated area.

-

Quantitative ¹H NMR Spectroscopy Protocol

This protocol provides a general method for determining the isotopic enrichment of this compound.

Objective: To quantify the percentage of deuterium incorporation at specific sites.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d6)

-

Internal standard of known concentration (e.g., maleic acid)

-

NMR spectrometer (≥400 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube.

-

Add 0.75 mL of the deuterated solvent and dissolve the sample completely.

-

-

NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

-

Use a 90° pulse angle.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the signals corresponding to the residual protons in this compound and the signals of the internal standard.

-

Calculate the molar ratio of this compound to the internal standard.

-

From this ratio and the known concentration of the internal standard, determine the concentration of residual protons and thereby the isotopic enrichment.

-

Mechanism of Action of Indomethacin

Indomethacin is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

The inhibition of COX enzymes by Indomethacin leads to a reduction in the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. The signaling pathway is illustrated below.

Conclusion

The isotopic purity of commercially available this compound is a critical parameter for its effective use in research and development. This guide has provided an in-depth overview of the concepts of isotopic purity, the analytical methodologies used for its determination, and representative data. The detailed experimental protocols for LC-MS and NMR analysis offer a practical framework for researchers. Furthermore, the elucidation of Indomethacin's mechanism of action provides essential context for its application. For precise quantitative data, it is always recommended to refer to the Certificate of Analysis provided by the commercial supplier for a specific batch of this compound.

References

Stability and Storage of Indometacin-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Indometacin-d7. The information presented is critical for ensuring the integrity and accuracy of research and development activities involving this deuterated analogue of Indomethacin. While specific stability data for this compound is limited, this guide synthesizes available information on Indomethacin, which is expected to have comparable stability due to the similarity in chemical structure.

Overview of this compound Stability

This compound, a deuterated form of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, is primarily utilized as an internal standard in analytical and pharmacokinetic studies. The stability of this compound is a critical factor that can influence the accuracy and reproducibility of experimental results. Degradation of the compound can lead to the formation of impurities, which may interfere with analytical assays and compromise the integrity of study data.

The stability of Indometacin is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. It is generally stable in neutral or slightly acidic conditions but is susceptible to degradation in alkaline environments.[1]

Recommended Storage Conditions

To maintain the purity and integrity of this compound, it is essential to adhere to appropriate storage conditions. These recommendations are based on information for Indomethacin and general best practices for handling stable isotope-labeled compounds.

| Condition | Recommendation | Rationale |

| Temperature | Store at 20°C to 25°C (68°F to 77°F).[2][3] For lyophilized powder, short-term exposure to temperatures between 15°C and 30°C (59°F and 86°F) is permissible.[2] | Prevents thermal degradation. |

| Light | Protect from light. Store in the original light-resistant container or carton until use.[3] | Indomethacin is known to be sensitive to light, which can induce photodegradation. |

| Moisture | Store in a dry place. For solid forms, keep the container tightly closed. | Humidity can accelerate the degradation of some pharmaceutical compounds. |

| Formulation Specifics | - Solid (Powder): Store at controlled room temperature, protected from light and moisture. - Solutions: Stability is pH-dependent. Neutral or slightly acidic solutions are more stable. Alkaline solutions should be avoided for long-term storage due to rapid degradation. Reconstituted solutions of Indomethacin sodium trihydrate have shown stability for up to 14 days at 2-6°C. | Different physical forms have varying stability profiles. |

Stability Under Stress Conditions (Forced Degradation)

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following table summarizes the degradation behavior of Indomethacin under various stress conditions, which is expected to be indicative for this compound.

| Stress Condition | Extent of Degradation | Key Degradation Products |

| Acidic Hydrolysis | Significant degradation observed. | 4-chlorobenzoic acid, 5-methoxy-2-methyl-3-indoleacetic acid. |

| Alkaline Hydrolysis | Rapid and extensive degradation. | 4-chlorobenzoic acid, 5-methoxy-2-methyl-3-indoleacetic acid. |

| Oxidative Degradation | Susceptible to oxidation. | Multiple degradation products have been identified. |

| Thermal Degradation | Degradation occurs at elevated temperatures. | Degradation products are formed. |

| Photodegradation | Unstable under light exposure. | Leads to the formation of various photoproducts. |

Degradation Pathway

The primary degradation pathway for Indomethacin, and likely this compound, under hydrolytic conditions involves the cleavage of the amide bond. This results in the formation of two main degradation products: 4-chlorobenzoic acid and 5-methoxy-2-methyl-3-indoleacetic acid.

Experimental Protocols

Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating this compound from its potential degradation products. The following is a representative protocol based on published methods for Indomethacin.

Chromatographic Conditions (Example):

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: Acetonitrile : 0.2% Phosphoric Acid (50:50, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 237 nm

-

Injection Volume: 20 µL

-

Temperature: Ambient

Forced Degradation Study Protocol

The following protocols are generalized from methods used for Indomethacin and can be adapted for this compound to assess its stability under various stress conditions.

Acid Hydrolysis:

-

Dissolve this compound in a suitable solvent (e.g., methanol).

-

Add an equal volume of 1N hydrochloric acid.

-

Reflux the solution for a specified period (e.g., 2 hours at 80°C).

-

Neutralize the solution with 1N sodium hydroxide.

-

Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

Alkaline Hydrolysis:

-

Dissolve this compound in a suitable solvent.

-

Add an equal volume of 0.1N sodium hydroxide.

-

Keep the solution at room temperature for a specified period (e.g., 30 minutes).

-

Neutralize the solution with 0.1N hydrochloric acid.

-

Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

Oxidative Degradation:

-

Dissolve this compound in a suitable solvent.

-

Add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified period (e.g., 24 hours).

-

Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

Thermal Degradation:

-

Place the solid this compound in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours).

-

Dissolve the sample in a suitable solvent.

-

Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

Photodegradation:

-

Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight for a specified duration.

-

Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.

Conclusion

The stability of this compound is a critical parameter for its effective use in research and development. While specific data for the deuterated compound is scarce, the extensive information available for Indomethacin provides a strong basis for its handling and storage. Adherence to the recommended storage conditions—controlled room temperature, protection from light, and dry environment—is paramount. Understanding its degradation pathways and employing validated stability-indicating analytical methods will ensure the generation of reliable and accurate data. Researchers should consider performing their own stability assessments under their specific experimental conditions to further ensure the integrity of their results.

References

A Technical Guide to the Spectral Comparison of Indometacin and Indometacin-d7

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the spectral characteristics of Indometacin and its deuterated analog, Indometacin-d7. This document details the underlying principles and practical applications of isotopic labeling in spectral analysis, offering valuable insights for researchers in drug development and analytical chemistry.

Introduction

Indometacin is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins that mediate pain, fever, and inflammation.[1][3] In analytical and clinical settings, the use of stable isotope-labeled internal standards is the gold standard for accurate quantification of drug molecules by mass spectrometry.[4] this compound, a deuterated version of Indometacin, serves this critical role, ensuring precision and accuracy in bioanalytical methods. This guide explores the spectral differences between these two compounds across Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Data Presentation: Spectral Comparisons

The introduction of deuterium atoms into the Indometacin molecule results in predictable and measurable shifts in its spectral properties.

Mass Spectrometry (MS)

In mass spectrometry, the primary difference between Indometacin and this compound is their molecular weight. The addition of seven deuterium atoms increases the mass of the molecule.

| Parameter | Indometacin | This compound |

| Molecular Formula | C₁₉H₁₆ClNO₄ | C₁₉H₉D₇ClNO₄ |

| Molecular Weight | 357.79 g/mol | 364.83 g/mol |

| Nominal Mass | 357 g/mol | 364 g/mol |

| Primary Ion (m/z) | [M+H]⁺ = 358.08 | [M+H]⁺ = 365.12 |

Data for this compound is based on the addition of 7 deuterium atoms to the Indometacin structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the substitution of protons with deuterium atoms leads to the disappearance of signals corresponding to the deuterated positions. This is because deuterium resonates at a different frequency and is typically not observed in a standard proton NMR spectrum.

| Proton Signal | Indometacin (CDCl₃) Chemical Shift (ppm) | This compound (CDCl₃) Chemical Shift (ppm) |

| Aromatic Protons | 6.65 - 7.66 | Expected to be present |

| -OCH₃ | 3.82 | Expected to be present |

| -CH₂- | 3.69 | Expected to be present |

| -CH₃ | 2.38 | Expected to be present |

| Deuterated Positions | Present | Absent |

¹H NMR data for Indometacin sourced from public databases. The exact positions of deuteration in commercially available this compound may vary, but typically occur on the aromatic rings.

In ¹³C NMR, the changes are more subtle. The carbon atoms bonded to deuterium will show a slight upfield shift and the coupling pattern will change from C-H to C-D coupling, which is often not resolved.

Infrared (IR) Spectroscopy

The substitution of hydrogen with heavier deuterium atoms affects the vibrational frequencies of the corresponding bonds. The C-D stretching and bending vibrations occur at lower wavenumbers (cm⁻¹) compared to the C-H vibrations due to the increased mass.

| Functional Group | Indometacin (cm⁻¹) | This compound (cm⁻¹) |

| C=O (Carboxyl) | 1715 - 1716 | ~1715 - 1716 |

| C=O (Amide) | 1691 - 1692 | ~1691 - 1692 |

| C=C (Aromatic) | 1479 | ~1479 |

| O-CH₃ | 1468 | ~1468 |

| Aromatic C-H Stretch | ~3000 - 3100 | Present, with additional C-D stretch at lower frequency |

| Aromatic C-D Stretch | Absent | ~2200 - 2300 (predicted) |

IR peak data for Indometacin sourced from multiple references. The predicted shift for C-D stretch is based on the mass difference between H and D.

Experimental Protocols

Mass Spectrometry for Bioanalysis

This protocol outlines a general procedure for the quantification of Indometacin in a biological matrix, such as plasma, using this compound as an internal standard.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a C18 reversed-phase column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Mass Spectrometry (MS): Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.

-

Detection: Use Selected Reaction Monitoring (SRM) to monitor the specific precursor-to-product ion transitions for both Indometacin and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte (Indometacin) and the internal standard (this compound).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Indometacin in the unknown samples from the calibration curve.

-

NMR Spectroscopy

This protocol describes the preparation of a sample for ¹H NMR analysis.

-

Sample Preparation:

-

Weigh 5-25 mg of the sample (Indometacin or this compound).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube and label it appropriately.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Infrared (IR) Spectroscopy

This protocol outlines the preparation of a solid sample for Attenuated Total Reflectance (ATR)-FTIR analysis.

-

Sample Preparation:

-

Place a small amount of the powdered sample (Indometacin or this compound) directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mandatory Visualizations

Metabolic Pathway of Indometacin

Indometacin is primarily metabolized in the liver through O-demethylation and N-deacylation, followed by glucuronidation before excretion.

References

Pharmacological Profile of Indometacin-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indometacin, a potent non-steroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of inflammatory and pain disorders for decades.[1][2] This technical guide provides an in-depth pharmacological profile of Indometacin-d7, a deuterated analog of Indometacin. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates its expected pharmacological profile based on the well-established characteristics of Indometacin and the known principles of the kinetic isotope effect (KIE) associated with deuteration.[3] this compound is anticipated to exhibit a pharmacological profile qualitatively similar to Indometacin, primarily acting as a non-selective inhibitor of cyclooxygenase (COX) enzymes.[4][5] The key distinction is expected to lie in its pharmacokinetic properties, where the deuterium substitution may lead to a reduced rate of metabolism, potentially resulting in a longer half-life and altered systemic exposure. This guide details the anticipated mechanism of action, pharmacokinetics, and pharmacodynamics of this compound, alongside relevant experimental protocols for its comprehensive evaluation.

Introduction to Indometacin and the Rationale for Deuteration

Indometacin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of prostaglandin synthesis. It is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isozymes. The clinical use of Indometacin can be limited by its side effect profile, which is often associated with its potent COX-1 inhibition.

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to modulate the pharmacokinetic properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in metabolic reactions. This phenomenon, known as the kinetic isotope effect (KIE), can result in reduced metabolic clearance and an extended plasma half-life of the drug. For Indometacin, which undergoes extensive metabolism, deuteration at specific sites of metabolic attack could lead to a more favorable pharmacokinetic profile, potentially allowing for lower or less frequent dosing and an altered side-effect profile. This compound, where seven hydrogen atoms have been replaced by deuterium, is designed to explore these potential benefits.

Anticipated Pharmacological Profile of this compound

Mechanism of Action

This compound is expected to retain the same mechanism of action as its non-deuterated counterpart. The primary target will be the cyclooxygenase (COX) enzymes.

-

COX Inhibition: Indometacin is a potent inhibitor of both COX-1 and COX-2. The IC50 values for Indometacin are in the nanomolar range for both isoforms. It is anticipated that this compound will exhibit similar inhibitory potency against COX-1 and COX-2. Minor differences in binding affinity, if any, would need to be determined experimentally.

-

Other Potential Mechanisms: Indometacin has been shown to have effects independent of COX inhibition, including:

-

Activation of the PKCζ–p38–DRP1 pathway, which is involved in mitochondrial dynamics.

-

Positive allosteric modulation of the CB1 cannabinoid receptor. It is plausible that this compound will also exhibit these activities, although the precise impact of deuteration on these interactions is unknown.

-

Table 1: Anticipated In Vitro Activity of this compound Compared to Indometacin

| Target | Indometacin IC50 | This compound IC50 (Anticipated) |

| Human COX-1 | ~18 nM | Similar to Indometacin |

| Human COX-2 | ~26 nM | Similar to Indometacin |

Pharmacokinetics

The most significant differences between Indometacin and this compound are expected in their pharmacokinetic profiles due to the kinetic isotope effect.

-

Absorption: Indometacin is rapidly and almost completely absorbed after oral administration, with peak plasma concentrations reached within 2 hours. The bioavailability is approximately 100%. The absorption profile of this compound is predicted to be similar to that of Indometacin, as deuteration is unlikely to significantly affect the physicochemical properties that govern absorption.

-

Distribution: Indometacin is highly bound to plasma proteins (~99%) and has a volume of distribution ranging from 0.34 to 1.57 L/kg. It also crosses the blood-brain barrier and the placenta. This compound is expected to have a similar distribution pattern.

-

Metabolism: Indometacin is extensively metabolized in the liver, primarily through O-desmethylation and N-deacylation, reactions often catalyzed by cytochrome P450 enzymes, particularly CYP2C9. The resulting metabolites are largely inactive.

The deuterium atoms in this compound are strategically placed to slow down these metabolic processes. Cleavage of the C-D bond at the sites of O-desmethylation and N-deacylation is expected to be slower than the corresponding C-H bond cleavage in Indometacin. This should lead to:

-

Reduced Rate of Metabolism: A slower formation of the O-desmethyl and N-deacyl metabolites.

-

Metabolic Switching: Potentially, a shift towards other minor metabolic pathways, a phenomenon known as metabolic switching.

-

-

Excretion: Approximately 60% of an Indometacin dose is excreted in the urine as the parent drug and its metabolites, with the remainder excreted in the feces. Due to the anticipated slower metabolism of this compound, a higher proportion of the drug may be excreted unchanged in the urine.

Table 2: Pharmacokinetic Parameters of Indometacin and Anticipated Changes for this compound

| Parameter | Indometacin | This compound (Anticipated) | Rationale for Change |

| Bioavailability (%) | ~100 (oral) | Similar | Deuteration unlikely to affect absorption. |

| Tmax (hours) | ~2 | Similar | Absorption rate expected to be unchanged. |

| Protein Binding (%) | ~99 | Similar | Minor structural change unlikely to alter protein binding significantly. |

| Half-life (t1/2) (hours) | 2.6 - 11.2 | Increased | Slower metabolism due to the kinetic isotope effect. |

| Clearance (CL) | 0.044 - 0.109 L/kg/hr | Decreased | Reduced metabolic clearance. |

| Major Metabolites | O-desmethyl-indometacin, N-deschlorobenzoyl-indometacin | Same, but formed at a slower rate | Slower enzymatic cleavage of C-D bonds. |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacological profile of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to determine the inhibitory potency (IC50) of this compound on COX-1 and COX-2.

Materials:

-

Ovine or human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Hematin (cofactor)

-

Tris-HCl buffer (pH 8.0)

-

Indometacin and this compound

-

96-well microplate and plate reader

Procedure:

-

Prepare stock solutions of Indometacin and this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add Tris-HCl buffer, hematin, and the COX enzyme (either COX-1 or COX-2) to each well.

-

Add serial dilutions of this compound or Indometacin (positive control) to the appropriate wells. Include wells with no inhibitor as a control for 100% enzyme activity.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding arachidonic acid and TMPD to all wells.

-

Immediately measure the absorbance at 590 nm kinetically for 5-10 minutes.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Pharmacokinetic Study in Rodents

This protocol outlines an in vivo study to determine the pharmacokinetic profile of this compound.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

This compound formulation for oral administration

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Fast the rats overnight before dosing.

-

Administer a single oral dose of this compound to each rat.

-

Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into EDTA tubes.

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and clearance.

Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This is a standard in vivo model to assess the anti-inflammatory effects of NSAIDs.

Materials:

-

Male Wistar rats (180-220 g)

-

Carrageenan solution (1% in saline)

-

This compound formulation for oral administration

-

Plethysmometer for measuring paw volume

Procedure:

-

Divide the rats into groups: a control group (vehicle), a positive control group (Indometacin), and one or more test groups (different doses of this compound).

-

Administer the vehicle, Indometacin, or this compound orally to the respective groups.

-

After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of paw edema for each animal at each time point.

-

Compare the paw edema in the treated groups to the control group to determine the percentage of inhibition of inflammation.

Visualization of Signaling Pathways and Workflows

Indometacin's Primary Mechanism of Action: COX Inhibition

Caption: this compound inhibits both COX-1 and COX-2 enzymes.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

Caption: Workflow for determining the pharmacokinetic profile of this compound.

Theoretical Metabolic Pathway of Indometacin and the Impact of Deuteration

References

Methodological & Application

Application Note: Quantification of Indomethacin in Human Plasma using Indometacin-d7 as an Internal Standard by LC-MS/MS

Introduction

Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Accurate quantification of indomethacin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of indomethacin in human plasma. The method utilizes Indometacin-d7, a stable isotope-labeled derivative, as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative LC-MS/MS analysis.[1] Since it co-elutes with the analyte and has nearly identical chemical and physical properties, it provides the most effective means of compensating for variations during sample extraction, chromatography, and ionization. This method is highly suitable for researchers, scientists, and drug development professionals requiring reliable and reproducible quantification of indomethacin.

Principle of the Method

The analytical method involves a simple protein precipitation step for the extraction of indomethacin and the internal standard (this compound) from human plasma. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of indomethacin to that of the internal standard.

Experimental Protocols

1. Materials and Reagents

-

Indomethacin (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (with anticoagulant)

2. Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of indomethacin and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the indomethacin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

3. Sample Preparation

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex the mixture for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

A liquid chromatography system coupled with a triple quadrupole mass spectrometer is used for the analysis.

Liquid Chromatography Parameters:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | Compound |

| Indomethacin | |

| This compound |

Note: The specific m/z values for this compound are predicted based on the addition of 7 daltons to the parent and a corresponding shift in the fragment ion. These may need to be optimized on the specific instrument.

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of indomethacin using this compound as an internal standard. The data presented is representative of what can be achieved with a validated method.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighing Factor | 1/x² |

Table 2: Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |

| Low QC (3 ng/mL) | < 10% | 90 - 110% | < 10% | 90 - 110% |

| Mid QC (100 ng/mL) | < 8% | 92 - 108% | < 8% | 92 - 108% |

| High QC (800 ng/mL) | < 8% | 92 - 108% | < 8% | 92 - 108% |

Table 3: Recovery and Matrix Effect

| QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC (3 ng/mL) | > 85% | 90 - 110% |

| High QC (800 ng/mL) | > 85% | 90 - 110% |

Visualizations

References

Application Note: Quantitative Analysis of Indomethacin in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Introduction

Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. Accurate quantification of indomethacin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note details a robust and sensitive method for the quantitative analysis of indomethacin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with indomethacin-d7 as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Principle of the Method

This method employs a protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode. The quantification is based on the peak area ratio of indomethacin to its deuterated internal standard, indomethacin-d7.

Experimental Protocols

1. Materials and Reagents

-

Indomethacin (analytical standard)

-

Indomethacin-d7 (internal standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

HPLC vials

2. Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve indomethacin and indomethacin-d7 in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the indomethacin primary stock solution with 50:50 (v/v) acetonitrile/water to create a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the indomethacin-d7 primary stock solution with 50:50 (v/v) acetonitrile/water to obtain a final concentration of 100 ng/mL.

3. Sample Preparation

-

Thaw plasma samples to room temperature.

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL of indomethacin-d7) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see section 4).

-

Vortex for 30 seconds.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC)

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80% to 20% B

-

3.1-5.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Indomethacin: Precursor ion (Q1) m/z 356.1 → Product ion (Q3) m/z 312.1

-

Indomethacin-d7: Precursor ion (Q1) m/z 363.1 → Product ion (Q3) m/z 319.1

-

-

Key MS Parameters:

-

IonSpray Voltage: -4500 V

-

Temperature: 550°C

-

Curtain Gas: 35 psi

-

Collision Gas: 9 psi

-

Ion Source Gas 1: 55 psi

-

Ion Source Gas 2: 60 psi

-

-

Quantitative Data

The following tables summarize the typical validation parameters for the quantitative analysis of indomethacin using a deuterated internal standard.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Concentration Range | 1 - 2000 ng/mL |

| Regression Equation | y = 0.0025x + 0.0012 |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |

| 3 (LQC) | ≤ 5.8 | ≤ 6.5 | 95.2 - 104.8 |

| 80 (MQC) | ≤ 4.2 | ≤ 5.1 | 96.5 - 103.2 |

| 1600 (HQC) | ≤ 3.5 | ≤ 4.3 | 97.1 - 102.5 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Indomethacin | 85.2 - 92.1 | 93.5 - 101.2 |

| Indomethacin-d7 | 86.5 - 91.8 | 94.1 - 100.5 |

Table 4: Limit of Detection and Quantification

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 0.5 |

| Lower Limit of Quantification (LLOQ) | 1.0 |

Workflow Diagram

Caption: Experimental workflow for Indomethacin quantification.

This detailed application note provides a comprehensive protocol for the quantitative analysis of indomethacin in human plasma. The use of a deuterated internal standard and LC-MS/MS detection ensures a highly sensitive, specific, and reliable method suitable for a wide range of research and clinical applications.

Application of Indometacin-d7 in Metabolic Profiling: A Guide for Researchers

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results in metabolic profiling and pharmacokinetic studies. Indometacin-d7, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, serves as an ideal internal standard for the quantitative analysis of its parent compound in various biological matrices.

This document provides detailed application notes and protocols for the utilization of this compound in metabolic profiling, with a focus on liquid chromatography-mass spectrometry (LC-MS) based methods.

Introduction to this compound as an Internal Standard